molecular formula C10H4Cl3NO2 B587896 3,6,7-Trichloroquinoline-8-carboxylic Acid CAS No. 1391052-46-2

3,6,7-Trichloroquinoline-8-carboxylic Acid

Cat. No.: B587896
CAS No.: 1391052-46-2
M. Wt: 276.497
InChI Key: UKJRXEOBZSZSLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves multiple steps, typically starting with the chlorination of quinoline derivatives. The reaction conditions often require the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

3,6,7-Trichloroquinoline-8-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6,7-Trichloroquinoline-8-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

3,6,7-Trichloroquinoline-8-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

3,6,7-Trichloroquinoline-8-carboxylic acid (TCQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes existing research findings on the biological activity of TCQCA, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

TCQCA is a chlorinated derivative of quinoline, characterized by the presence of three chlorine atoms at positions 3, 6, and 7 on the quinoline ring and a carboxylic acid group at position 8. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

  • Mechanism of Action : TCQCA exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting DNA gyrase, an essential enzyme for bacterial replication. This mechanism is similar to that of other quinoline derivatives which have been shown to be effective against both Gram-positive and Gram-negative bacteria.
  • Case Studies :
    • In a study evaluating the antibacterial efficacy of various quinoline derivatives, TCQCA demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, outperforming several traditional antibiotics in terms of minimum inhibitory concentration (MIC) values .
    • Another investigation highlighted TCQCA's effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment for chronic infections where biofilms are prevalent .

Herbicidal Activity

TCQCA has been recognized for its herbicidal properties, particularly as a selective herbicide for controlling grassy weeds in various crops. It operates by inhibiting specific metabolic pathways in plants.

  • Mechanism of Action : The compound interferes with photosynthesis and amino acid biosynthesis pathways in susceptible plant species. This dual-action mechanism enhances its efficacy as a herbicide.
  • Research Findings :
    • Field trials have shown that TCQCA effectively reduces weed biomass without adversely affecting crop yield, making it a valuable tool in integrated pest management strategies .
    • Comparative studies indicated that TCQCA is more effective than traditional herbicides like glyphosate in certain applications, leading to lower environmental impact .

Structure-Activity Relationship (SAR)

The biological activity of TCQCA can be attributed to its structural features. The presence of multiple chlorine substituents enhances lipophilicity, facilitating better membrane penetration in microbial cells. Research has established that modifications to the quinoline core can significantly alter the compound's potency and spectrum of activity.

Compound Chlorine Substitution Antibacterial Activity (MIC µg/mL) Herbicidal Efficacy
TCQCA3,6,716 (against E. coli)High
3-Chloroquinoline-8-carboxylic Acid132Moderate
6-Chloroquinoline-8-carboxylic Acid164Low

Properties

IUPAC Name

3,6,7-trichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-1-4-2-6(12)8(13)7(10(15)16)9(4)14-3-5/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJRXEOBZSZSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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